N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-5-4-6-14(11-13)17(21)18-9-8-15-12-20-10-3-2-7-16(20)19-15/h2-7,10-12H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGXEOOCRQNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method convenient and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the benzamide moiety .
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a pharmacophore in drug design.
Medicine: It shows promise in the development of therapeutic agents for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- The ethyl linker in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., phenyl in ).
Physicochemical Properties
Available data from analogs suggest trends in lipophilicity and solubility:
*Estimates based on structural extrapolation.
- The 3-methyl group on the benzamide in the target compound likely increases lipophilicity (higher LogP) compared to unsubstituted analogs .
Functional and Application Comparisons
Pharmacological Potential
- Antimicrobial and Anticancer Analogs : Trifluoromethyl-substituted benzamides (e.g., ) often exhibit enhanced metabolic stability and target affinity. The 3-methyl group in the target compound may balance lipophilicity and solubility for drug-like properties.
- Insecticidal Activity : lists imidazo[1,2-a]pyridine derivatives in patents for pesticides (e.g., tyclopyrazoflor) . Structural similarities suggest possible agrochemical applications.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on various research studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an imidazo[1,2-a]pyridine moiety, which is known for its ability to interact with various biological targets.
Biological Activities
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The compound has shown promising results in inhibiting tumor growth in vivo models, particularly against breast cancer cell lines such as MDA-MB-231.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.126 | Inhibition of cell proliferation |
| Zolpidem | Various | 0.5 - 1.0 | GABA receptor modulation |
| Alpidem | Various | 0.3 - 0.7 | GABA receptor modulation |
2. Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial activities. Studies have reported that these compounds possess significant antibacterial and antifungal properties, making them potential candidates for treating infections.
3. Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-a]pyridine compounds has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can significantly affect biological activity. For instance:
- Substituents on the benzamide moiety influence the potency against specific targets.
- Alkyl chain length and branching at the nitrogen atom also play crucial roles in enhancing bioactivity.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on this compound demonstrated its efficacy against breast cancer cells in vitro. The compound exhibited an IC50 value of 0.126 µM, indicating potent inhibitory effects on cell proliferation compared to control groups.
Case Study 2: Antimicrobial Activity
Another investigation revealed that derivatives of imidazo[1,2-a]pyridine showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the specific strain tested.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
